The compound is categorized under quinoline derivatives, which are known for their diverse pharmacological properties. It can be synthesized from various starting materials, often involving piperazine and quinoline precursors. Its unique structure allows it to exhibit various interactions with biological targets, particularly in the fields of medicinal chemistry and drug development.
The synthesis of 8-(Piperazin-1-yl)quinoline dihydrochloride typically involves several key steps:
The molecular structure of 8-(Piperazin-1-yl)quinoline dihydrochloride can be described as follows:
8-(Piperazin-1-yl)quinoline dihydrochloride participates in various chemical reactions:
Typical reaction conditions involve:
The mechanism of action for 8-(Piperazin-1-yl)quinoline dihydrochloride is primarily linked to its interactions with biological targets:
The physical and chemical properties of 8-(Piperazin-1-yl)quinoline dihydrochloride include:
Experimental data regarding solubility and stability should be obtained through laboratory testing under controlled conditions .
8-(Piperazin-1-yl)quinoline dihydrochloride has several significant applications:
The synthesis of 8-(piperazin-1-yl)quinoline dihydrochloride (molecular formula: C₁₃H₁₆Cl₂N₃, molecular weight: 286.20 g/mol) emerged from efforts to combine quinoline’s metal-chelating properties with piperazine’s receptor-binding flexibility. Early synthetic routes involved nucleophilic aromatic substitution (SNAr), where 8-chloroquinoline reacted with piperazine under reflux conditions in aprotic solvents like DMF or isopropanol, often using diisopropylethylamine as a base to facilitate displacement. The dihydrochloride salt form was subsequently generated to enhance aqueous solubility and crystallinity for pharmacological testing [1] . Initial pharmacological screening revealed unexpected dual functionalities: moderate dopamine receptor affinity (Ki values in the micromolar range for D2/D3 receptors) coupled with iron(III) chelation capabilities. This bifunctionality was attributed to the 8-hydroxyquinoline moiety’s ability to sequester redox-active iron, thereby suppressing Fenton reaction-mediated oxidative stress (H₂O₂ + Fe²⁺ → OH⁻ + OH· + Fe³⁺) in neuronal models. Early in vivo studies in reserpinized rats demonstrated reversal of locomotor deficits, positioning it as a potential anti-Parkinsonian agent [1].
Table 1: Key Properties of 8-(Piperazin-1-yl)quinoline Dihydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆Cl₂N₃ |
Molecular Weight | 286.20 g/mol |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 2 (piperazine NH⁺) |
logP (Predicted) | 1.7 |
Solubility | High in water (dihydrochloride form) |
Chelation Capacity | Fe³⁺, Cu²⁺ |
The 8-(piperazin-1-yl)quinoline scaffold exemplifies strategic bioisosterism, where the quinoline nucleus provides a planar, aromatic platform for DNA intercalation or enzyme active-site penetration, while the piperazine moiety introduces conformational flexibility and basicity (pKa ~9.5 for the secondary amines) for salt bridge formation with biological targets. X-ray crystallography of analogous complexes confirms that the piperazine adopts a chair conformation, optimizing spatial orientation for target engagement. Crucially, the 8-position linkage preserves the ortho-hydroxyquinoline motif’s metal-chelating pharmacophore, enabling hexadentate coordination with Fe³⁺ ions through N (quinoline), O (phenolic), and N (piperazine) atoms. This chelation disrupts iron-mediated hydroxyl radical generation and inhibits α-synuclein aggregation in vitro, a pathological hallmark of Parkinson’s disease [1] [3]. Computational analyses further reveal that protonation of the piperazine nitrogens at physiological pH enhances water solubility and influences membrane permeability, with predicted logP values of ~1.7 favoring blood-brain barrier penetration [4].
This hybrid scaffold enables "designed multiple ligands" (DMLs) that concurrently address disparate pathological targets:
Neuroprotection: Derivatives like VK-28 (5-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol) exhibit potent iron chelation (IC₅₀ < 1 µM in deoxyribose assays) coupled with dopamine D2/D3 receptor agonism (EC₅₀ = 1.58–4.51 nM in GTPγS binding). This dual action mitigates oxidative stress while restoring dopaminergic tone in 6-OHDA-lesioned rat models, providing symptomatic and potential disease-modifying effects in neurodegeneration [1] [3].
Antimicrobial Action: Structural diversification at the quinoline 2-, 4-, and 6-positions yields potent antibacterials. For example, sulfonamide-linked analogs (e.g., 6-fluoro-4-methoxy-2-((4-(3-nitrophenylsulfonyl)piperazin-1-yl)methyl)quinoline) exhibit sub-micromolar activity against Mycobacterium tuberculosis (MIC = 0.07 µM) and resistant Gram-positive pathogens like MRSA by targeting DNA gyrase and cell-wall synthesis. The piperazine’s nitrogen serves as a tether for sulfonamide/amide groups, enhancing target affinity through additional H-bonding or π-stacking interactions [5] .
Table 2: Bioactivity Profiles of Key Quinoline-Piperazine Hybrids
Compound | Biological Activity | Potency | Primary Target |
---|---|---|---|
8-(Piperazin-1-yl)quinoline | Iron chelation / Dopamine agonism | Fe³⁺ Kd ~10⁻⁷ M; D2 EC₅₀ ~50 nM | Oxidative stress / Dopamine receptors |
VK-28 | Neuroprotection in PD models | EC₅₀ (D3) = 1.69 nM | D2/D3 receptors, Iron |
Compound 10g | Anti-tubercular | MIC = 0.07 µM | DNA gyrase / Cell wall synthesis |
QN 19 [3] | hBChE / hMAO-B inhibition | IC₅₀ = 1.06 nM / 4.46 µM | Butyrylcholinesterase, MAO-B |
The scaffold’s versatility is further evidenced in hybrid molecules like QN 19, which inhibits human butyrylcholinesterase (hBChE, IC₅₀ = 1.06 nM) and monoamine oxidase B (hMAO-B, IC₅₀ = 4.46 µM) while crossing the BBB and reducing amyloid plaques in transgenic Alzheimer’s models [3]. Such multifunctionality stems from the piperazine’s role as a "spacer" that optimizes pharmacophore positioning for polypharmacology without significant target conflict [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: